molecular formula C19H23NO2 B258757 N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide

N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide

Cat. No. B258757
M. Wt: 297.4 g/mol
InChI Key: YXZNJULSOSIRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate various physiological processes, including pain perception, mood, appetite, and inflammation. By inhibiting FAAH, A-836,339 can increase the levels of endocannabinoids, which may have therapeutic benefits in various diseases.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide involves the inhibition of FAAH, which leads to increased levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids bind to cannabinoid receptors in the body, including CB1 and CB2 receptors, which are involved in various physiological processes, such as pain perception, mood, appetite, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide are primarily mediated by the increased levels of endocannabinoids. Anandamide and 2-AG have been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory effects in various preclinical models. By inhibiting FAAH, N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide can enhance the activity of endocannabinoids and potentially provide therapeutic benefits in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide in lab experiments is that it specifically targets FAAH and does not affect other enzymes involved in endocannabinoid metabolism. This allows for more precise modulation of endocannabinoid levels and avoids potential side effects associated with non-specific cannabinoid receptor agonists or antagonists. One limitation is that N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide has relatively low potency and selectivity compared to other FAAH inhibitors, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Another area of interest is the investigation of the therapeutic potential of FAAH inhibitors in various diseases, including chronic pain, anxiety, depression, and inflammation. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of FAAH inhibitors, as well as their potential side effects and safety profiles.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide involves several steps, starting from 2-ethyl-6-methylphenol and 2-chlorobutanoic acid. The first step is the conversion of 2-ethyl-6-methylphenol to 2-ethyl-6-methylphenyl ether, which is then reacted with 2-chlorobutanoic acid to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is coupled with phenoxyamine to give N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide has been extensively studied in preclinical models of various diseases, including pain, anxiety, depression, and inflammation. In animal studies, N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide has been shown to reduce pain sensitivity, anxiety-like behavior, and depressive-like behavior. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation.

properties

Product Name

N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-phenoxybutanamide

InChI

InChI=1S/C19H23NO2/c1-4-15-11-9-10-14(3)18(15)20-19(21)17(5-2)22-16-12-7-6-8-13-16/h6-13,17H,4-5H2,1-3H3,(H,20,21)

InChI Key

YXZNJULSOSIRTH-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C(CC)OC2=CC=CC=C2)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(CC)OC2=CC=CC=C2)C

Origin of Product

United States

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